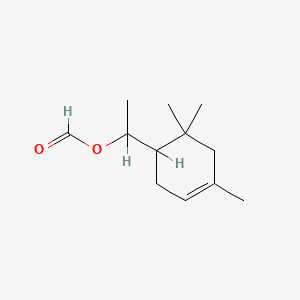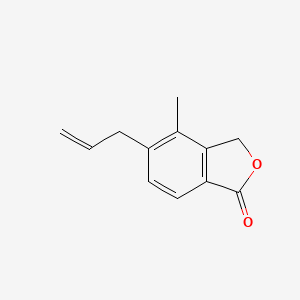![molecular formula C8H17NO B8642082 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine
Vue d'ensemble
Description
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine is an organic compound with the molecular formula C8H17NO. It is a specialized chemical used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a methoxyethyl group and a methylcyclopropylmethyl group attached to an amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine involves several steps. One common method includes the reaction of 2-methoxyethanol with 2-methylcyclopropylmethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Applications De Recherche Scientifique
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine involves its interaction with specific molecular targets. The methoxyethyl group can participate in hydrogen bonding, while the methylcyclopropylmethyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxyethyl)methylamine
- (2-Methylcyclopropyl)methylamine
- (2-Methoxyethyl)[(2-methylcyclopropyl)ethyl]amine
Uniqueness
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine is unique due to the presence of both a methoxyethyl group and a methylcyclopropylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine |
InChI |
InChI=1S/C8H17NO/c1-7-5-8(7)6-9-3-4-10-2/h7-9H,3-6H2,1-2H3 |
Clé InChI |
FESYDSRFFJGJIW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1CNCCOC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid](/img/structure/B8642037.png)



![1-[(3,4-Dichlorophenyl)methyl]imidazolidin-2-one](/img/structure/B8642064.png)

![5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8642074.png)



